

A Technical Guide to 1-Amino-7-hydroxynaphthalene: Isomers, Properties, and Synthesis

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Compound of Interest

Compound Name: 8-Amino-2-naphthol

Cat. No.: B094697

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical isomers commonly referred to as 1-Amino-7-hydroxynaphthalene, detailing their nomenclature, chemical identifiers, and key properties. The guide focuses on two primary isomers: **8-Amino-2-naphthol** and 7-Amino-1-naphthol. Detailed experimental protocols for the synthesis of these compounds are provided, alongside graphical representations of the synthetic workflows.

Chemical Identity and Nomenclature Disambiguation

The name "1-Amino-7-hydroxynaphthalene" can be ambiguous. In chemical literature and commercial listings, this name is often used to refer to **8-Amino-2-naphthol** (CAS Number: 118-46-7). However, the isomeric structure 7-Amino-1-naphthol (CAS Number: 4384-92-3) is also a valid interpretation of the name based on IUPAC nomenclature rules. To ensure clarity, this guide will address both isomers, highlighting their distinct identifiers and properties.

Physicochemical Properties and Identifiers

A summary of the key chemical identifiers and physicochemical properties for both **8-Amino-2-naphthol** and 7-Amino-1-naphthol is presented below. This data is crucial for researchers in identifying and characterizing these compounds in experimental settings.

Table 1: Chemical Identifiers and Properties of 8-Amino-2-naphthol

Identifier	Value
Common Name	1-Amino-7-hydroxynaphthalene
IUPAC Name	8-aminonaphthalen-2-ol[1][2]
Alternate Names	8-Amino-2-naphthol, 7-Hydroxy-1-naphthylamine, CYANOL[3]
CAS Number	118-46-7[3][4]
Molecular Formula	C ₁₀ H ₉ NO[3][4]
Molecular Weight	159.18 g/mol [3][4]
SMILES	<chem>C1=CC2=C(C=C(C=C2)O)C(=C1)N</chem> [1]
InChI	InChI=1S/C10H9NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H,11H2[1]
Appearance	Light brown to gray crystalline powder[5]
Melting Point	206-210 °C[6]
Solubility	Soluble in hot water, ethanol, and ether[5]

Table 2: Chemical Identifiers and Properties of 7-Amino-1-naphthol

Identifier	Value
IUPAC Name	7-aminonaphthalen-1-ol[7]
CAS Number	4384-92-3[7]
Molecular Formula	C ₁₀ H ₉ NO[3]
Molecular Weight	159.18 g/mol [3]
SMILES	<chem>c1cc2ccc(cc2c(c1)O)N</chem> [3]
InChI	InChI=1S/C10H9NO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H,11H2[3]

Experimental Protocols: Synthesis Methodologies

The synthesis of these aminonaphthol isomers is critical for their application in various fields, including the manufacturing of azo dyes and as intermediates in pharmaceutical production. Below are detailed protocols for the synthesis of both **8-Amino-2-naphthol** and 7-Amino-1-naphthol.

Synthesis of 8-Amino-2-naphthol (CAS 118-46-7)

A common method for the synthesis of **8-Amino-2-naphthol** involves the alkaline fusion of 1-aminonaphthalene-7-sulfonic acid.

Protocol:

- **Preparation of the Reaction Mixture:** In a suitable high-temperature reactor, such as an Inconel autoclave, introduce 1-aminonaphthalene-7-sulfonic acid sodium salt.
- **Alkaline Fusion:** Add this to an 80% potassium hydroxide solution at an initial temperature of 210°C.[8]
- **Reaction Progression:** The temperature is then raised and maintained at 230°C for approximately 6 hours to complete the reaction.[8]
- **Work-up:** After cooling, the reaction mixture is diluted with water.

- Acidification: Carefully acidify the solution with hydrochloric acid. This step should be performed with caution to control the exothermic reaction.
- Purification: The resulting acidic solution is screened to remove impurities.
- Precipitation: The solution is then neutralized to precipitate the **8-Amino-2-naphthol**.
- Isolation: The precipitate is collected by filtration, washed with water, and dried to yield the final product. The reported yield for this method is approximately 80%.[\[8\]](#)

A newer synthetic approach has been developed to avoid the high temperatures of the traditional method. This involves the nitration of 2-naphthylboronic acid, followed by reduction and oxidation.[\[9\]](#)

Alternate Protocol:

- Nitration: In a three-necked flask, dissolve 2-naphthylboronic acid in glacial acetic acid. Cool the mixture to between -10°C and 0°C. Slowly add concentrated nitric acid dropwise and stir the reaction mixture for 1.5 hours.[\[9\]](#)
- Reduction: The resulting 8-nitro-2-naphthylboronic acid is then reduced using iron powder or palladium on carbon.[\[9\]](#)
- Oxidation: Following the reduction, the intermediate is oxidized with hydrogen peroxide to yield **8-amino-2-naphthol**.[\[9\]](#)
- Purification: The final product can be purified by recrystallization.[\[9\]](#)

Synthesis of 7-Amino-1-naphthol (CAS 4384-92-3)

The synthesis of 7-Amino-1-naphthol can also be achieved through an alkaline fusion process, starting from the corresponding sulfonic acid.

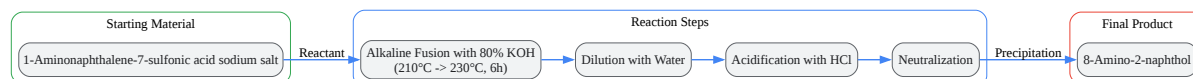
Protocol:

- Preparation of Melt: In a laboratory melting boiler, prepare a molten mixture of potassium hydroxide, optionally containing up to 30% sodium hydroxide.[\[10\]](#)

- Dosing of Reactant: A 40-65% aqueous solution of potassium 1-naphthylamine-7-sulphonate is metered into the molten alkali at a temperature range of 200 to 240°C.[10]
- Reaction Maintenance: The reaction mixture is maintained at a temperature between 210 and 235°C until the reaction is complete.[10]
- Isolation: The 1-amino-7-naphthol is isolated from the reaction mixture by neutralization with a mineral acid.[10]
- Purification: The crude product is purified by dissolving it to form the water-soluble hydrochloride salt, separating insoluble impurities, and then re-precipitating the 1-amino-7-naphthol by neutralization. The final product is collected by filtration and washed with water. [10]

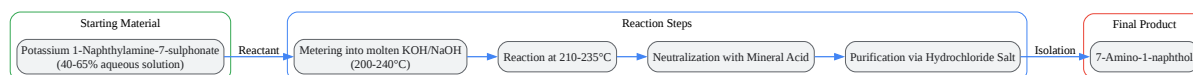
Visualized Experimental Workflows

To provide a clear visual representation of the synthetic processes, the following diagrams have been generated using the DOT language.



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Caption: Synthetic workflow for **8-Amino-2-naphthol**.



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Caption: Synthetic workflow for 7-Amino-1-naphthol.

Applications and Biological Significance

Both **8-Amino-2-naphthol** and 7-Amino-1-naphthol are valuable intermediates in the chemical industry. Their primary application lies in the synthesis of a variety of azo dyes. The presence of both an amino and a hydroxyl group on the naphthalene ring allows for versatile coupling reactions, leading to a wide range of colors.

In the pharmaceutical sector, these compounds serve as building blocks for more complex molecules. While specific signaling pathways for these parent compounds are not extensively documented in publicly available literature, derivatives of aminonaphthols have been investigated for a range of biological activities, including antimicrobial, antioxidant, and anticancer properties. For instance, **8-Amino-2-naphthol** has been utilized as a fluorescent probe to study excited-state proton transfer, a fundamental process in many chemical and biological systems.^[11]

This guide serves as a foundational resource for professionals working with aminonaphthol compounds. The provided data and protocols are intended to support further research and development in the fields of materials science, medicinal chemistry, and industrial chemistry.

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